REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:13])([CH3:12])C(Cl)=O)=[CH:4][CH:3]=1.[N-:14]=[N+]=[N-].[Na+].C[C:19](C)=[O:20]>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:14]=[C:19]=[O:20])([CH3:12])[CH3:13])=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C(=O)Cl)(C)C
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with toluene (20 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
the filtrate heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C)(C)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |